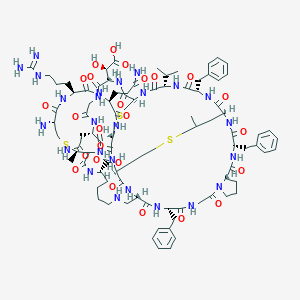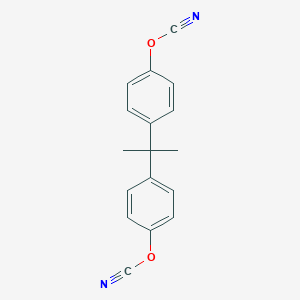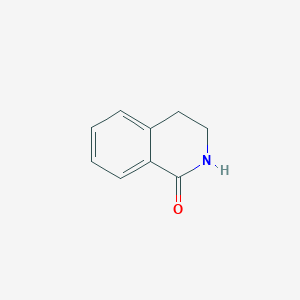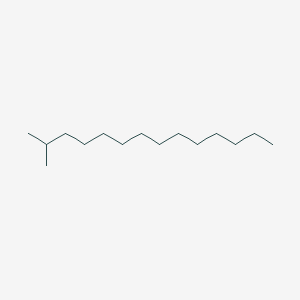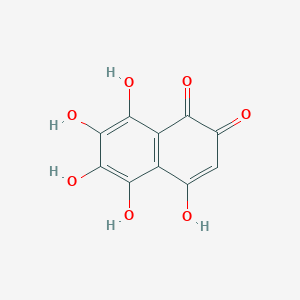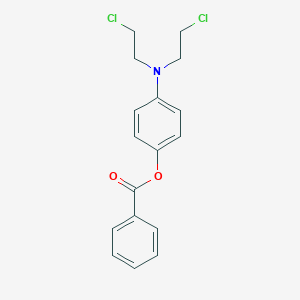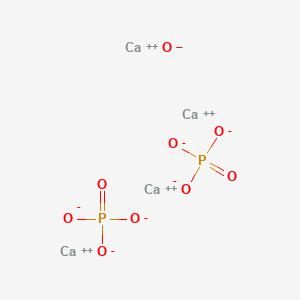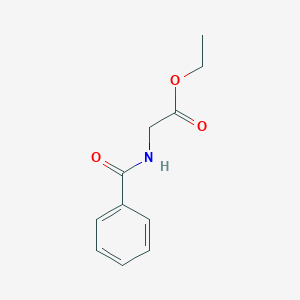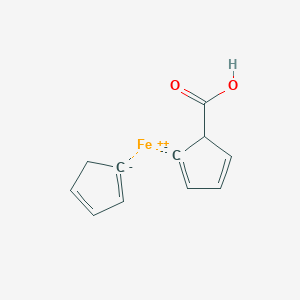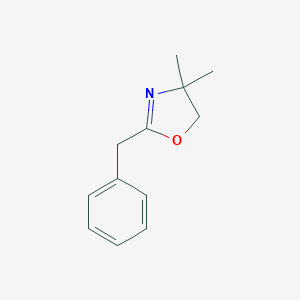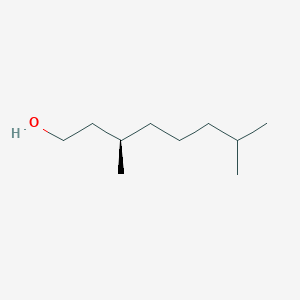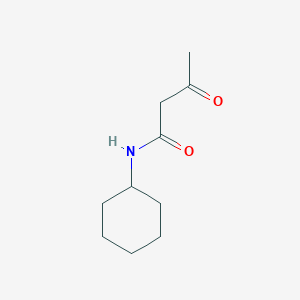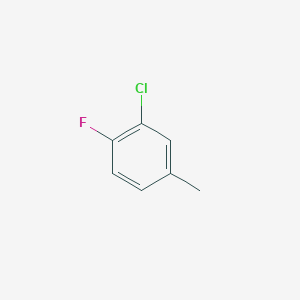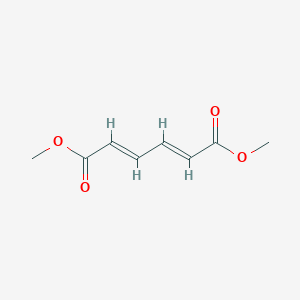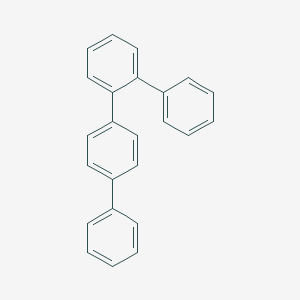
1,1':2',1'':4'',1'''-Quaterphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1':2',1'':4'',1'''-Quaterphenyl, also known as 4,4'''-bis(phenylethynyl)-1,1':2',1'':4'',1'''-quaterphenyl, is a polycyclic aromatic hydrocarbon (PAH) consisting of four phenyl rings linked by acetylene bonds. It is an important organic compound with various applications in the field of materials science, electronics, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1,1':2',1'':4'',1'''-Quaterphenyl is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids through π-π stacking and hydrophobic interactions. This interaction can result in changes in the conformation and activity of the biological molecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1':2',1'':4'',1'''-Quaterphenyl has low toxicity and does not exhibit any significant cytotoxicity or genotoxicity. However, it has been reported to induce oxidative stress and inflammation in cells. The compound has also been shown to inhibit the activity of some enzymes such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1':2',1'':4'',1'''-Quaterphenyl in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous systems.
Direcciones Futuras
There are several future directions for research on 1,1':2',1'':4'',1'''-Quaterphenyl. One area of interest is the development of new synthetic methods for the compound that can improve its purity and yield. Another area of research is the exploration of the compound's potential application in biochemistry and biophysics. Finally, there is a need to further investigate the mechanism of action of the compound and its effects on biological systems.
Conclusion:
In conclusion, 1,1':2',1'':4'',1'''-Quaterphenyl is an important organic compound with various applications in the field of materials science, electronics, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and applications in various fields.
Métodos De Síntesis
The synthesis of 1,1':2',1'':4'',1'''-Quaterphenyl involves the reaction of 4-bromo-1-butyne with 4-phenylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of 1,1':2',1'':4'',1'''-Quaterphenyl as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1,1':2',1'':4'',1'''-Quaterphenyl has been extensively studied for its electronic and optoelectronic properties. It has been used as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The compound has also been explored for its potential application in biochemistry and biophysics. It has been used as a fluorescent probe to study protein-ligand interactions and to monitor enzyme activity.
Propiedades
Número CAS |
1165-58-8 |
|---|---|
Nombre del producto |
1,1':2',1'':4'',1'''-Quaterphenyl |
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
Clave InChI |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Otros números CAS |
1165-58-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



